4-Formyl-2-methoxyphenyl pyridine-4-carboxylate
Overview
Description
Preparation Methods
The synthesis of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate typically involves the acylation of vanillin with isonicotinoyl chloride . The reaction proceeds under specific conditions to yield the desired product. The synthetic route can be summarized as follows:
Acylation Reaction: Vanillin is reacted with isonicotinoyl chloride in the presence of a base to form this compound.
Condensation with Primary Amines: The compound can undergo condensation with primary amines to form Schiff bases.
Reduction: The Schiff bases can be reduced using sodium triacetoxohydridoborate to yield the corresponding alcohol and amine.
Acylation with Carbonyl Chlorides: The alcohol and amine derivatives can be further acylated with 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carbonyl chlorides to obtain esters and amides containing isoxazole and isothiazole fragments.
Chemical Reactions Analysis
4-Formyl-2-methoxyphenyl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: The compound can form Schiff bases through condensation with primary amines.
Common reagents used in these reactions include sodium triacetoxohydridoborate for reduction and various carbonyl chlorides for acylation reactions. Major products formed from these reactions include alcohols, amines, esters, and amides .
Scientific Research Applications
4-Formyl-2-methoxyphenyl pyridine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate involves its ability to form complexes with transition metals, such as palladium (II) chloride. These complexes catalyze cross-coupling reactions, such as the Suzuki reaction, by facilitating the formation of carbon-carbon bonds in aqueous media . The molecular targets and pathways involved include the activation of palladium complexes and their interaction with organic substrates to promote efficient catalysis .
Comparison with Similar Compounds
4-Formyl-2-methoxyphenyl pyridine-4-carboxylate can be compared with other similar compounds, such as:
4-Formyl-2-methoxyphenyl pyridine-3-carboxylate: Similar structure but with a different position of the carboxylate group.
4-Formyl-2-methoxyphenyl pyridine-5-carboxylate: Another positional isomer with the carboxylate group at the 5-position.
4-Formyl-2-methoxyphenyl pyridine-6-carboxylate: Similar compound with the carboxylate group at the 6-position.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-18-13-8-10(9-16)2-3-12(13)19-14(17)11-4-6-15-7-5-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQIGWNGJQCHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248506 | |
Record name | 4-Formyl-2-methoxyphenyl 4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379727-11-4 | |
Record name | 4-Formyl-2-methoxyphenyl 4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379727-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-2-methoxyphenyl 4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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